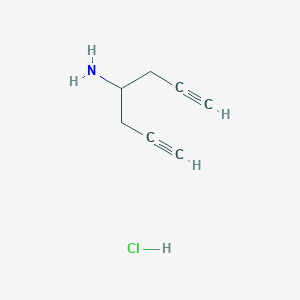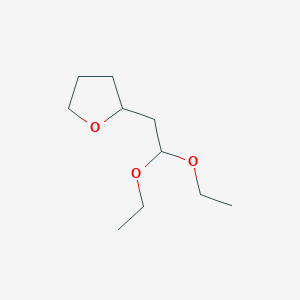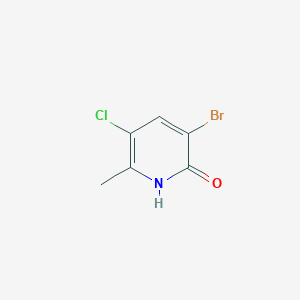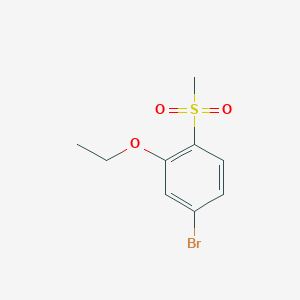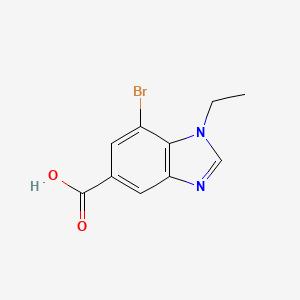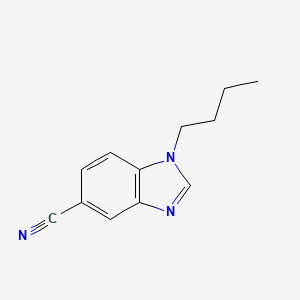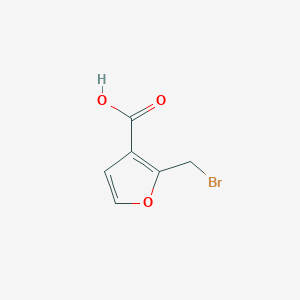![molecular formula C9H14N2O2S B1379669 4-[(Dimethylamino)methyl]benzene-1-sulfonamide CAS No. 1547880-06-7](/img/structure/B1379669.png)
4-[(Dimethylamino)methyl]benzene-1-sulfonamide
Vue d'ensemble
Description
4-[(Dimethylamino)methyl]benzene-1-sulfonamide, also known as DABS-amine, is a versatile reagent used in analytical chemistry, biochemistry, and pharmaceutical research. It is an organo-sulphur compound with the molecular weight of 214.29 g/mol .
Synthesis Analysis
The synthesis of sulfonamides like 4-[(Dimethylamino)methyl]benzene-1-sulfonamide can be achieved through the oxidative coupling of thiols and amines . This method has emerged as a highly useful approach for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .Molecular Structure Analysis
The molecular structure of 4-[(Dimethylamino)methyl]benzene-1-sulfonamide is represented by the InChI code1S/C9H14N2O2S/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13/h3-6H,7H2,1-2H3,(H2,10,12,13) .
Applications De Recherche Scientifique
-
Synthesis of Organosulfur Compounds
- Field : Organic & Biomolecular Chemistry .
- Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
- Method : The synthesis of these compounds focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .
- Results : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
-
Direct Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides
- Field : Chemical Synthesis .
- Application : These compounds have been widely applied as building blocks in medical chemistry .
- Method : The oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .
- Results : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .
-
Sulfonamide Drugs
- Field : Pharmaceutical Chemistry .
- Application : Sulfonamides have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .
- Method : The preparation of these compounds is of great importance in the pharmaceutical industry .
- Results : Owing to their significant role in drug design and discovery programs, the search for and development of efficient, environmentally friendly, and economic processes for the preparation of the title compounds is of great importance in the pharmaceutical industry .
-
Alkyl Transfer Reagents
- Field : Organic Chemistry .
- Application : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .
- Method : This application plays on the lability of sulfonimidates under acidic conditions .
- Results : This method provides a way to transfer alkyl groups to various substrates .
-
Polymer Synthesis
- Field : Polymer Chemistry .
- Application : Sulfonimidates have been used in the synthesis of poly(oxothiazene) polymers .
- Method : The use of elevated temperatures can lead to sulfonimidate decomposition, which has been used as a novel way to access these polymers .
- Results : This method provides a new pathway for the synthesis of these types of polymers .
-
Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application : Benzenesulfonamide derivatives, which “4-[(Dimethylamino)methyl]benzene-1-sulfonamide” might be a part of, have been effective in the treatment of proliferative diseases such as cancer .
- Method : These compounds are used in the synthesis of dyes, photochemicals and disinfectants .
- Results : These compounds have shown promise in the treatment of various diseases .
-
Building Blocks in Medical Chemistry
-
Synthesis of Dyes, Photochemicals, and Disinfectants
- Field : Industrial Chemistry .
- Application : Benzenesulfonamide derivatives, which “4-[(Dimethylamino)methyl]benzene-1-sulfonamide” might be a part of, have been used in the synthesis of dyes, photochemicals, and disinfectants .
- Method : The preparation of these compounds is of great importance in the industrial chemistry .
- Results : These compounds have shown promise in the synthesis of various industrial chemicals .
-
Treatment of Proliferative Diseases
Safety And Hazards
The safety information for 4-[(Dimethylamino)methyl]benzene-1-sulfonamide includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
4-[(dimethylamino)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13/h3-6H,7H2,1-2H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSPCRQYXZDTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]benzene-1-sulfonamide | |
CAS RN |
1547880-06-7 | |
| Record name | 4-[(dimethylamino)methyl]benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



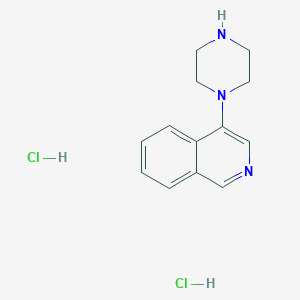

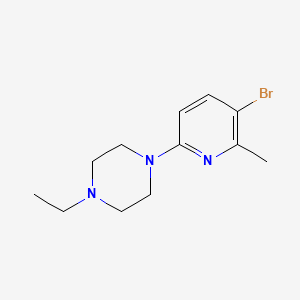

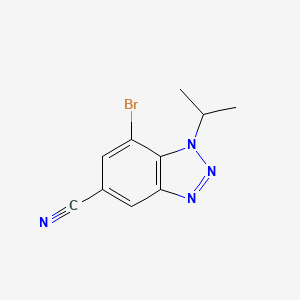
![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)
